1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Overview
Description
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is an organic compound with the molecular formula C15H10FNO2 and a molecular weight of 255.24 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group and a benzisoxazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the reaction of 3-fluorobenzoyl chloride with 2-aminophenol to form the benzisoxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s ability to permeate biological membranes and bind to target molecules .
Comparison with Similar Compounds
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can be compared with other similar compounds, such as:
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: This compound has a similar structure but with a fluorine atom at a different position on the phenyl ring.
1-[3-(3-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and biological activities.
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone:
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9(18)10-5-6-14-13(8-10)15(19-17-14)11-3-2-4-12(16)7-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFKSPMNZBTEOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320601 | |
Record name | 1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666670 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383147-36-2 | |
Record name | 1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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